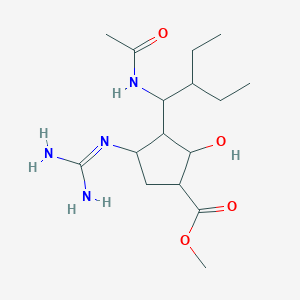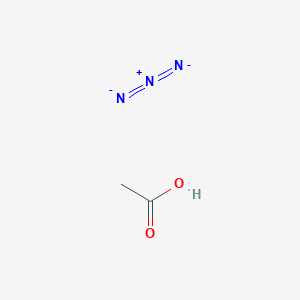
azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidine-2-carboxylic acid is a non-proteinogenic amino acid homologue of proline. It is a heterocyclic compound with a four-membered ring containing nitrogen as its heteroatom. Azetidine-2-carboxylic acid is found in various plants, including beets, and can be misincorporated into proteins in place of proline, leading to toxic and teratogenic effects . 2,2,2-Trifluoroacetic acid is a strong organic acid commonly used in organic synthesis and as a reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azetidine-2-carboxylic acid can be synthesized from the neurotransmitter gamma-aminobutyric acid (GABA) through a series of reactions. The process involves alpha-bromination, removal of hydrogen bromide, and ring closure using barium hydroxide solution . Another method involves the treatment of alpha,gamma-diaminobutyric acid dihydrochloride with a mixture of nitrous and hydrochloric acids, followed by elimination of hydrogen chloride and cyclization with barium hydroxide .
Industrial Production Methods
The use of malonic ester intermediates has also been reported for the efficient synthesis of optically active azetidine-2-carboxylic acid .
Análisis De Reacciones Químicas
Types of Reactions
Azetidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also participate in ring-opening and expansion reactions due to the strain in its four-membered ring .
Common Reagents and Conditions
Common reagents used in the reactions of azetidine-2-carboxylic acid include barium hydroxide, nitrous acid, and hydrochloric acid. The reaction conditions often involve elevated temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from the reactions of azetidine-2-carboxylic acid depend on the specific reaction conditions and reagents used. For example, the reaction with thionyl chloride in methanol yields 2-carbomethoxyazetidine hydrochloride, which can further react to form azetidine-2-carboxylic acid anhydride .
Aplicaciones Científicas De Investigación
Azetidine-2-carboxylic acid has several scientific research applications:
Mecanismo De Acción
Azetidine-2-carboxylic acid exerts its effects by being misincorporated into proteins in place of proline during protein biosynthesis. This misincorporation leads to protein misfolding and aggregation, triggering the unfolded protein response and subsequent protein degradation . The compound specifically targets cytosolically translated proteins and inhibits root growth in plants .
Comparación Con Compuestos Similares
Similar Compounds
2-Carbomethoxyazetidine: A derivative of azetidine-2-carboxylic acid that can form azetidine-2-carboxylic acid anhydride.
Nicotianamine: A phytosiderophore with a similar azetidine ring structure, used in plant tissue cultures.
Uniqueness
Azetidine-2-carboxylic acid is unique due to its ability to mimic proline and be incorporated into proteins, leading to toxic effects. Its four-membered ring structure also makes it a valuable building block in synthetic chemistry and a useful tool in studying protein misfolding and aggregation .
Propiedades
Fórmula molecular |
C6H8F3NO4 |
|---|---|
Peso molecular |
215.13 g/mol |
Nombre IUPAC |
azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H7NO2.C2HF3O2/c6-4(7)3-1-2-5-3;3-2(4,5)1(6)7/h3,5H,1-2H2,(H,6,7);(H,6,7) |
Clave InChI |
WHRPDJUENKHACE-UHFFFAOYSA-N |
SMILES canónico |
C1CNC1C(=O)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-aminopropyl)-N-[1-(7-chloro-4-oxo-4aH-quinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B14792563.png)
![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14792576.png)
![2,5-dibenzyl-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14792583.png)
![5-(4-Fluoro-phenyl)-7-methyl-8-oxo-7,8-dihydro-[1,7]naphthyridine-6-carbaldehyde](/img/structure/B14792592.png)
![(2S)-2-amino-3-hydroxy-N-[2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide](/img/structure/B14792597.png)

![2-[4-[phenyl-[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]acetic acid](/img/structure/B14792610.png)

![cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B14792617.png)


![4-methyl-N~3~-(2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-5-yl)-N~1~-[3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14792637.png)
